Nitidanin
Overview
Description
Nitidanin is an antimalarial and antiviral compound that can be isolated from the wood of Xanthoxylum nitidun D. C . It shows IC50 values of 21.2 and 18.4 μM for D6 and W2 clones of Plasmodium falciparum, respectively .
Molecular Structure Analysis
Nitidanin has a molecular weight of 404.41 and its molecular formula is C21H24O8 . The structure includes phenylpropanoids and lignans .Physical And Chemical Properties Analysis
Nitidanin is a powder with a molecular weight of 404.41 and a molecular formula of C21H24O8 . It is recommended to be stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
- Field : Medical Science, Pulmonology
- Application : Nintedanib is an oral tyrosine kinase inhibitor used in the treatment of IPF . It is one of the antifibrotic drugs that can reduce the rate of disease progression and extend the life of IPF patients .
- Method : This drug is administered orally. The study uses data from pivotal studies and experience from everyday clinical practice .
- Results : The effectiveness and safety of Nintedanib have been demonstrated in clinical practice .
Treatment of Progressive Fibrosing Interstitial Lung Diseases (ILDs)
- Field : Medical Science, Pulmonology
- Application : Nintedanib is used in the treatment of progressive fibrosing ILDs . It has been shown to reduce the rate of ILD progression .
- Method : Subjects with fibrosing ILDs, who had shown progression of ILD within the prior 24 months despite management in clinical practice, were randomized to receive nintedanib or placebo .
- Results : Nintedanib reduced the rate of decline in forced vital capacity (FVC) over 52 weeks . The adverse event profile of nintedanib was similar between subjects who did and did not use prohibited or restricted therapies at baseline or during treatment with trial drug .
properties
IUPAC Name |
4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTAGXIJLPKJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 85162038 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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